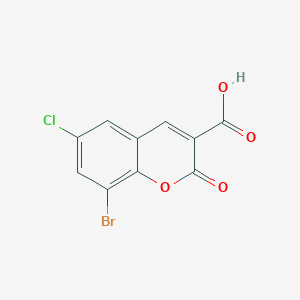

8-溴-6-氯-2-氧代-2H-色烯-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

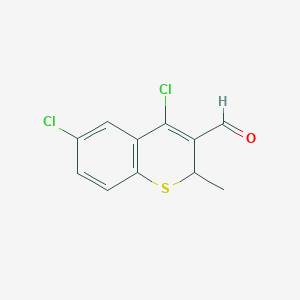

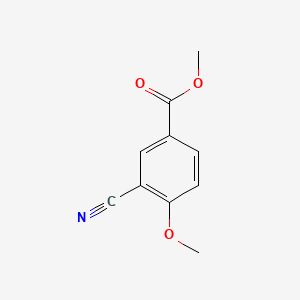

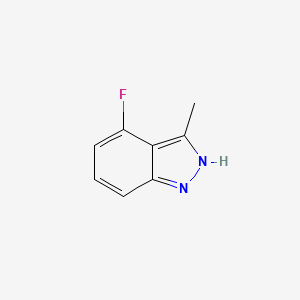

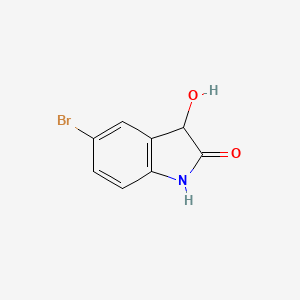

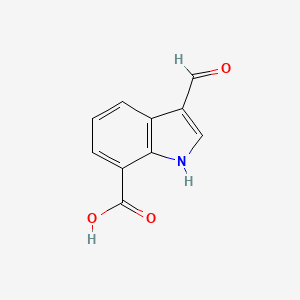

The compound of interest, 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid, is a derivative of chromene, which is a heterocyclic compound characterized by a fused benzopyran ring system. Chromenes are known for their diverse biological activities and their utility in various chemical reactions. The presence of bromo and chloro substituents, along with the carboxylic acid group, suggests potential reactivity and usefulness in synthetic chemistry.

Synthesis Analysis

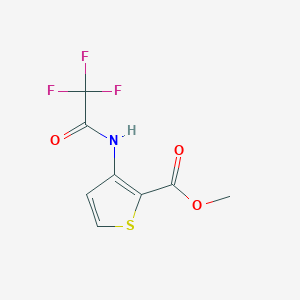

While the specific synthesis of 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid is not detailed in the provided papers, related compounds have been synthesized through various methods. For instance, the synthesis of a selenophene-containing polycyclic heterocycle was achieved using a two-stage method, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of a chromene containing a thiadiazole moiety was characterized by various spectroscopic methods, indicating the importance of such techniques in confirming the structure of synthesized chromene derivatives .

Molecular Structure Analysis

The molecular structure of chromene derivatives is often confirmed using X-ray crystallography, as seen in the synthesis of a selenophene-containing chromene derivative . This technique could be applied to determine the precise molecular geometry of 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid. Furthermore, spectroscopic methods such as IR, NMR, and HRMS are essential tools for characterizing the structure of chromene compounds, as demonstrated in the study of a chromene derivative with a trifluoromethyl group .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions. For example, nucleophilic substitution reactions have been observed with brominated chromene compounds, where the bromo substituent can be replaced by other groups, leading to the formation of new compounds . This suggests that the bromo group in 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid could potentially undergo similar reactions, offering a pathway for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be influenced by their substituents. For instance, the introduction of a bromo substituent can enhance the reactivity of the compound towards nucleophilic substitution reactions . Additionally, the presence of a carboxylic acid group can make the compound acidic and enable it to participate in esterification reactions, as seen with other carboxylic acid derivatives . The fluorescence properties of chromene derivatives can also be significant, as some compounds exhibit fluorescence upon derivatization, which can be useful in analytical applications such as high-performance liquid chromatography .

科学研究应用

G 蛋白偶联受体 GPR35 激动剂

研究发现色烯-4-酮-2-羧酸的衍生物是 G 蛋白偶联孤儿受体 GPR35 的强效激动剂。具体来说,6-溴-8-(4-甲氧基苯甲酰氨基)-4-氧代-4H-色烯-2-羧酸等化合物对人 GPR35 表现出纳摩尔效能,并且对相关的 GPR55 具有高选择性 (Funke 等人,2013)。

放射性配体表征

一种类似化合物 6-溴-8-(4-甲氧基苯甲酰氨基)-4-氧代-4H-色烯-2-羧酸的氚标记形式,称为 [(3)H]PSB-13253,已被用于表征具有高亲和力的受体结合,从而深入了解受体的药理特性 (Thimm 等人,2013)。

固态荧光特性

结构与目标化合物相似的苯并[c]色烯羧酸衍生物在乙醇溶液和固态中均表现出优异的荧光特性,在分子识别等领域具有潜在应用 (Shi 等人,2017)。

合成方法

已经建立了一种用于生产 4-氧代-4H-色烯-3-羧酸(一种相关化合物)的快速合成方法,强调了对生物活性化合物进行高效合成技术的重要性 (Zhu 等人,2014)。

抗菌和抗真菌特性

一项针对含有 2H-色烯-2-酮部分的恶二唑衍生物的研究(在结构上相似)揭示了潜在的抗菌和抗真菌特性,表明色烯衍生物具有更广泛的生物活性 (Mahesh 等人,2022)。

未来方向

属性

IUPAC Name |

8-bromo-6-chloro-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClO4/c11-7-3-5(12)1-4-2-6(9(13)14)10(15)16-8(4)7/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATFNWFBOLWPKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C=C1Cl)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384663 |

Source

|

| Record name | 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid | |

CAS RN |

213749-64-5 |

Source

|

| Record name | 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile](/img/structure/B1334648.png)